

# 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

## CAS number 20951-14-8

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### Compound of Interest

Compound Name: 2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene

Cat. No.: B1440890

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An In-depth Technical Guide to **2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene**: A Key Building Block in Modern Drug Discovery

## Authored by a Senior Application Scientist

### Introduction

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the vast arsenal of available reagents, substituted benzene rings serve as foundational scaffolds. This guide focuses on **2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene** (CAS No. 20951-14-8), a trifunctionalized aromatic compound whose unique combination of substituents makes it a highly valuable intermediate for researchers, scientists, and drug development professionals. The presence of a fluorine atom, a methoxy group, and a methylsulfonyl group on a single phenyl ring provides a versatile platform for synthesizing complex molecules with tailored pharmacological profiles. This document will provide an in-depth analysis of its chemical properties, synthesis considerations, applications in drug discovery, and best practices for its handling and use in a laboratory setting.

### Physicochemical and Structural Characteristics

The utility of **2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene** in synthesis is directly linked to its specific physicochemical properties. These attributes dictate its reactivity, solubility, and

handling requirements.

Property	Value	Source(s)
CAS Number	20951-14-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> FO <sub>3</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	204.22 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Form	Solid	
Purity	Typically ≥97-98%	<a href="#">[1]</a>
Storage Conditions	Sealed in a dry place at room temperature	<a href="#">[4]</a>
InChI Key	RJKIPWHQSXCLHA-UHFFFAOYSA-N	<a href="#">[2]</a>

The arrangement of the fluoro, methoxy, and methylsulfonyl groups on the benzene ring creates a specific electronic and steric environment. The methoxy group is an electron-donating group, while the fluorine atom and the potent methylsulfonyl group are electron-withdrawing. This electronic push-pull dynamic, combined with the specific substitution pattern, activates the ring for certain reactions and deactivates it for others, offering chemists regioselective control in subsequent synthetic steps.

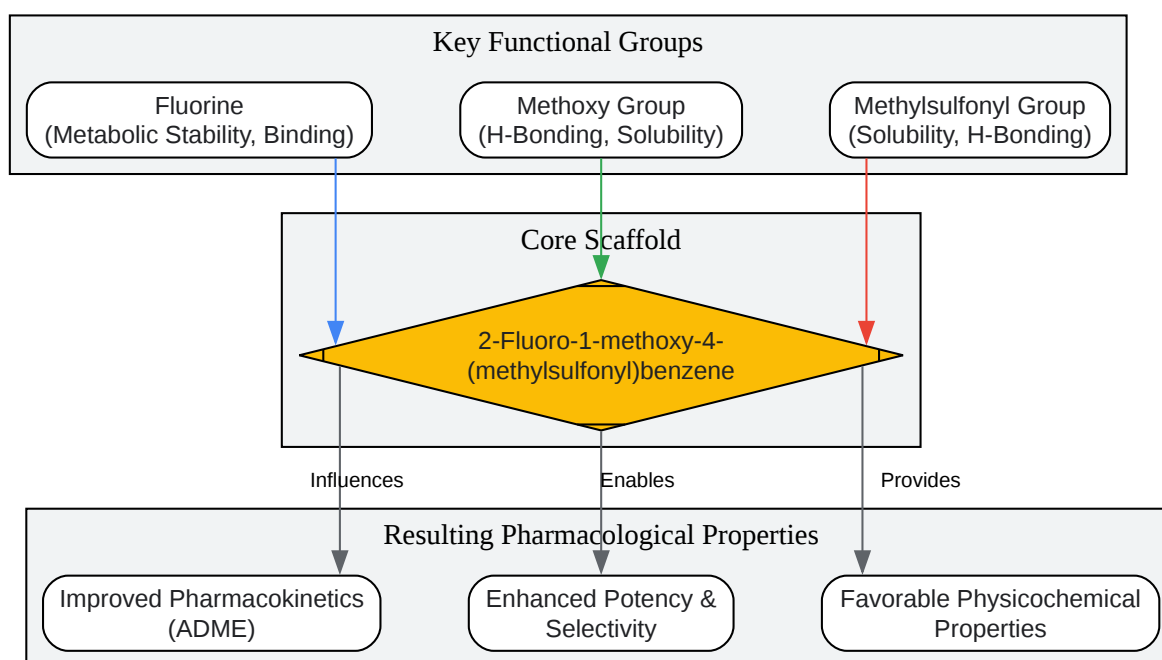
## Strategic Importance in Medicinal Chemistry

The true value of **2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene** is realized when considering the established roles of its individual functional groups in drug design. The combination of these three moieties in one building block is particularly powerful.

- **Fluorine Atom:** The introduction of fluorine into a drug candidate can profoundly and beneficially alter its properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles.[\[5\]](#)[\[6\]](#)

- **Methoxy Group:** The methoxy group is a common feature in many approved drugs.[7] It can act as a hydrogen bond acceptor, influencing how a molecule fits into a protein's binding pocket. Furthermore, it can be metabolically labile, offering a potential site for O-demethylation, which can be leveraged for prodrug strategies or to modulate the drug's half-life. Its impact on solubility and electronic properties is also a key consideration for medicinal chemists.[7]
- **Methylsulfonyl Group:** As a strong electron-withdrawing group and a potent hydrogen bond acceptor, the methylsulfonyl moiety is a key pharmacophore. It is often used as a bioisostere for other groups and can significantly improve the aqueous solubility and cell permeability of a compound. Its inclusion is a well-established strategy for enhancing the drug-like properties of a molecule, as seen in the development of various inhibitors, including those targeting carbonic anhydrases.[8]

The convergence of these three groups makes this compound a prime starting material for developing inhibitors of pathways critical to disease, such as oxidative phosphorylation (OXPHOS), which is increasingly recognized as a therapeutic target in oncology.[9]



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*Functional group contributions to drug properties.*

## Synthesis and Reactivity Considerations

While a specific, published synthesis route for **2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene** was not detailed in the preliminary search, its structure suggests plausible synthetic strategies based on well-established organic chemistry reactions. A logical retrosynthetic analysis points towards precursors like 3-fluoro-4-methoxyanisole or related compounds.

General synthetic approaches for similar substituted benzenes often involve:

- **Electrophilic Aromatic Substitution:** Reactions like Friedel-Crafts acylation or sulfonation on a difunctionalized precursor, although regioselectivity can be a challenge and must be carefully controlled.<sup>[10]</sup>
- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** In highly activated systems, a fluorine or other leaving group can be displaced by a nucleophile. For instance, in related syntheses of fluorinated chalcones, methoxy groups have been shown to substitute fluorine atoms under basic conditions.<sup>[6]</sup>
- **Directed Ortho-Metalation (DoM):** A powerful technique where a directing group (like methoxy) facilitates lithiation at an adjacent position. The resulting organolithium intermediate can then react with an electrophile, such as a sulfur-containing reagent, to install the methylsulfonyl group. This approach offers excellent regiocontrol.<sup>[11]</sup>

The reactivity of the molecule itself is governed by the positions of its substituents. The positions ortho and para to the electron-donating methoxy group are activated, while the positions ortho and para to the electron-withdrawing fluoro and methylsulfonyl groups are deactivated towards electrophilic attack. Conversely, the positions ortho and para to the withdrawing groups are activated for nucleophilic aromatic substitution, should a suitable leaving group be present.



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*Conceptual synthesis workflow via metalation.*

## Analytical Characterization

Structural confirmation and purity assessment are critical for any synthetic intermediate. For **2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene**, a standard battery of analytical techniques would be employed. Commercial suppliers often provide access to certificates of analysis (COA) that include data from methods such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR would show distinct signals for the aromatic protons and the two different methyl groups.  $^{13}\text{C}$  NMR and  $^{19}\text{F}$  NMR would be crucial for confirming the carbon skeleton and the presence of the fluorine atom, respectively.
- Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula. Techniques like LC-MS are commonly used.[\[12\]](#)
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[\[12\]](#)
- X-ray Crystallography: For solid materials, this technique can provide unambiguous confirmation of the molecular structure, as demonstrated for analogous compounds like 4-(methoxycarbonyl)-2-fluorobenzoic acid.[\[13\]](#)

## Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. Based on available safety data, **2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene** should be handled with care.

Safety Information	Details	Source(s)
Signal Word	Warning	
Pictogram	GHS07 (Exclamation Mark)	
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[14]

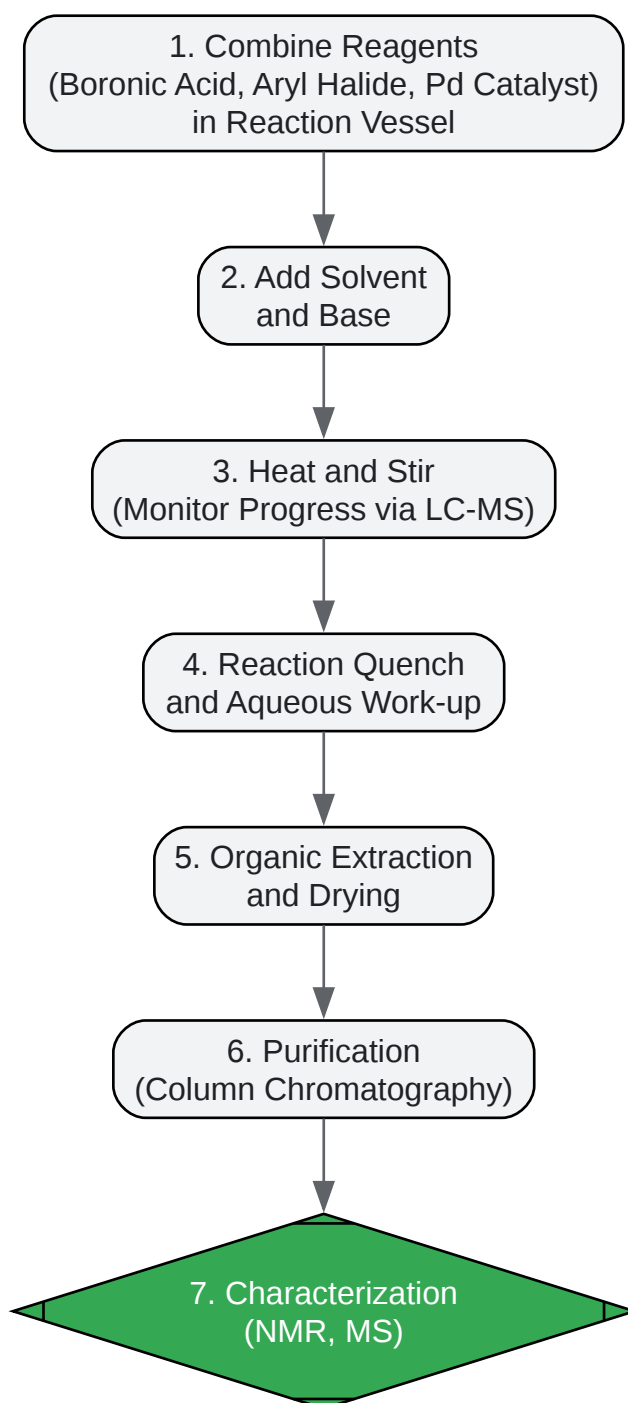
#### Handling Protocol:

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[14]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[15]
- Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale dust.[14][15]  
Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

## Representative Experimental Protocol: Suzuki Cross-Coupling

To illustrate the utility of this building block, the following is a representative, conceptual protocol for a Suzuki cross-coupling reaction, a common C-C bond-forming reaction in drug discovery. This protocol assumes the presence of a bromo or iodo substituent on the core molecule, or that the molecule is converted to a boronic acid/ester derivative for coupling with an aryl halide. For this example, we will assume we are coupling 2-Fluoro-1-methoxy-4-(methylsulfonyl)phenylboronic acid with an aryl bromide (Ar-Br).

- **Reagent Preparation:** In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-Fluoro-1-methoxy-4-(methylsulfonyl)phenylboronic acid (1.0 eq), the desired aryl bromide (1.1 eq), and a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq).
- **Solvent and Base Addition:** Add a suitable solvent system, typically a mixture like dioxane and water (e.g., 4:1 ratio). Add a base, such as sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) or potassium phosphate ( $\text{K}_3\text{PO}_4$ ) (2.0-3.0 eq).
- **Reaction Execution:** Stir the mixture and heat to the required temperature (typically 80-110 °C). Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired biaryl product.
- **Characterization:** Confirm the structure and purity of the final product using NMR and MS analysis.



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*Workflow for a Suzuki cross-coupling reaction.*

## Conclusion

**2-Fluoro-1-methoxy-4-(methylsulfonyl)benzene** is more than just another chemical intermediate; it is a strategically designed building block that offers a confluence of desirable



properties for modern drug discovery. The interplay between its fluoro, methoxy, and methylsulfonyl substituents provides chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. Its careful application, grounded in a solid understanding of its reactivity and handling requirements, can accelerate the development of novel therapeutics by enabling the efficient synthesis of complex and highly functionalized molecules. This guide serves as a foundational resource for scientists looking to leverage the unique potential of this versatile compound in their research and development endeavors.

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